molecular formula C17H25NO3 B5899913 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol

4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol

Cat. No.: B5899913
M. Wt: 291.4 g/mol
InChI Key: IVVPVKRTOARJCA-UHFFFAOYSA-N
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Description

4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with an ethoxyacetyl group and a phenol moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol include other piperidine derivatives such as:

  • 4-{2-[1-(acetyl)piperidin-2-yl]ethyl}phenol
  • 4-{2-[1-(propionyl)piperidin-2-yl]ethyl}phenol
  • 4-{2-[1-(butyryl)piperidin-2-yl]ethyl}phenol

These compounds share the piperidine and phenol structures but differ in the acyl group attached to the piperidine ring. The uniqueness of this compound lies in its specific ethoxyacetyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-ethoxy-1-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-21-13-17(20)18-12-4-3-5-15(18)9-6-14-7-10-16(19)11-8-14/h7-8,10-11,15,19H,2-6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVPVKRTOARJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCCC1CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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